3-Bromo-2-naphthol chemical properties
3-Bromo-2-naphthol chemical properties
An In-depth Technical Guide to the Core Chemical Properties of 3-Bromo-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-naphthol is a halogenated aromatic alcohol that serves as a pivotal intermediate and building block in various fields of chemical science. Its unique electronic and steric properties, arising from the interplay between the naphthalene core, the hydroxyl group, and the bromine substituent, make it a versatile reagent in organic synthesis and a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 3-Bromo-2-naphthol, offering field-proven insights for researchers and drug development professionals.
Core Physicochemical Properties
The physical and chemical characteristics of 3-Bromo-2-naphthol are fundamental to its handling, reactivity, and application. These properties are summarized in the table below. The compound typically presents as a white to off-white crystalline powder.[1] Its melting point is consistently reported in the range of 80-82 °C.[1]
| Property | Value | Source |
| CAS Number | 30478-88-7 | [2][3][4] |
| Molecular Formula | C₁₀H₇BrO | [2][3][4] |
| Molecular Weight | 223.07 g/mol | [2][5] |
| Appearance | White powder | [1][2] |
| Melting Point | 80 - 82 °C | [1] |
| Boiling Point | 313.7 ± 15.0 °C (Predicted) | [1] |
| log Pow | 3.65 | [1] |
| Functional Groups | Hydroxyl (-OH), Bromo (-Br), Naphthyl | [2] |
Synthesis and Mechanistic Insight
The regioselective synthesis of 3-Bromo-2-naphthol is critical for its use in further chemical transformations. A common and effective laboratory-scale synthesis starts from 2-bromo-3-methoxynaphthalene.[6] This multi-step process leverages a palladium-catalyzed cross-coupling reaction, followed by a demethylation step.
Causality Behind Experimental Choices:
-
Starting Material : 2-bromo-3-methoxynaphthalene is chosen because the methoxy group acts as a protecting group for the hydroxyl function, preventing it from interfering with the initial coupling reaction. It also directs the chemistry to the desired positions on the naphthalene ring.
-
Palladium Catalyst : A palladium catalyst, such as Pd(PPh₃)₄, is essential for facilitating the Suzuki-type coupling reaction between the aryl halide and a boronic acid. This choice is based on the high efficiency and functional group tolerance of palladium catalysts in forming carbon-carbon bonds.[6]
-
Demethylation Agent : Boron tribromide (BBr₃) is a powerful Lewis acid and an excellent reagent for cleaving aryl methyl ethers.[6] Its use at low temperatures (-78 °C) followed by warming to room temperature allows for controlled and efficient removal of the methyl group to unveil the final hydroxyl group.[6]
Experimental Protocol: Synthesis of 3-Bromo-2-naphthol[6]
-
Suzuki Coupling :
-
To a Schlenk flask under an argon atmosphere, add 2-bromo-3-methoxynaphthalene (1.0 equiv), an aryl boronic acid (2.2 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.5 mol%).
-
Add a degassed solvent mixture of EtOH/toluene/water (1/1/1).
-
Heat the mixture at 90 °C until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add dichloromethane (DCM).
-
Wash the mixture with a 20% wt NaOH solution. Extract the aqueous phase with DCM.
-
-
Demethylation :
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Dissolve the residue in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add BBr₃ (1 M in DCM, 5.0 equiv) via syringe.
-
Allow the mixture to warm to room temperature and stir until the starting material is consumed.
-
-
Work-up and Purification :
-
Carefully pour the reaction mixture into ice water.
-
Extract the aqueous layer with DCM.
-
Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent and purify the crude product by silica gel chromatography to yield pure 3-Bromo-2-naphthol.
-
Workflow Diagram: Synthesis of 3-Bromo-2-naphthol
Caption: Synthetic pathway for 3-Bromo-2-naphthol.
Reactivity and Mechanistic Considerations
The reactivity of 3-Bromo-2-naphthol is governed by the electronic properties of its constituent functional groups.
-
The Hydroxyl Group : As a phenol, the hydroxyl group is weakly acidic and can be deprotonated by a suitable base. The resulting naphthoxide is a potent nucleophile, readily participating in Williamson ether synthesis, esterification, and other O-alkylation or O-acylation reactions. This functionality is key to incorporating the 3-bromo-2-naphthyl moiety into larger molecules.
-
The Bromine Atom : The bromine atom at the C3 position deactivates the naphthalene ring towards electrophilic aromatic substitution to some extent. However, it serves as an excellent handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of C-C bonds at a specific position, enabling the construction of complex molecular architectures.
-
The Naphthalene Ring : The fused aromatic ring system is susceptible to electrophilic substitution, although the substitution pattern is influenced by both the hydroxyl and bromo substituents. The hydroxyl group is an activating, ortho-, para-director, while the bromine is a deactivating, ortho-, para-director. The interplay of these effects dictates the regioselectivity of reactions like nitration, halogenation, and sulfonation.
Spectroscopic Signature
Characterization of 3-Bromo-2-naphthol relies on standard spectroscopic techniques. The expected spectral data provides a fingerprint for identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. Due to the substitution pattern, complex splitting patterns (doublets, triplets, and multiplets) would be observed in the aromatic region (typically δ 7.0-8.0 ppm). A broad singlet for the hydroxyl proton will also be present, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR : The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene core. The carbon bearing the hydroxyl group (C2) will be shifted downfield (around δ 150-155 ppm), while the carbon attached to the bromine (C3) will appear at a characteristic chemical shift (around δ 110-120 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.[7]
-
O-H Stretch : A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.
-
C-H Stretch (Aromatic) : Sharp peaks just above 3000 cm⁻¹ correspond to the C-H stretching of the aromatic ring.
-
C=C Stretch (Aromatic) : Absorptions in the 1500-1650 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the naphthalene ring.[7]
-
C-Br Stretch : A peak in the fingerprint region, typically between 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.
Applications in Research and Development
3-Bromo-2-naphthol is more than a simple chemical; it is an enabling tool for innovation in multiple scientific domains.
-
Organic Synthesis : It is widely used as a precursor for synthesizing more complex organic molecules.[6] Its bifunctional nature allows for sequential or orthogonal modifications at the hydroxyl and bromo positions.
-
Medicinal Chemistry : Naphthalene-based structures are prevalent in pharmaceuticals.[8] 3-Bromo-2-naphthol serves as a scaffold for the development of novel therapeutic agents, including potential anticancer agents and antimicrobials.[8][9] The bromine atom can be replaced with various pharmacophores through cross-coupling chemistry to explore structure-activity relationships (SAR).
-
Materials Science : Derivatives of 3-Bromo-2-naphthol are investigated for their potential use in creating resins, polymers, and other advanced materials.[6]
Safety, Handling, and Storage
Due to its hazardous nature, proper handling of 3-Bromo-2-naphthol is imperative.
Hazard Identification[2]
-
Signal Word : Danger
-
Hazard Statements :
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
Precautionary Measures and PPE[1][2]
-
Handling : Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands and skin thoroughly after handling.[1]
-
Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection (goggles or face shield), and a dust mask (type N95 or equivalent).[2]
-
Storage : Store in a cool, dry, well-ventilated place. Keep the container tightly closed.
First Aid
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If on Skin : Wash with plenty of soap and water.
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing.
Conclusion
3-Bromo-2-naphthol is a compound of significant utility, underpinned by its distinct chemical properties and reactivity. For the research scientist, it offers a versatile platform for synthetic innovation. For the drug development professional, it provides a valuable scaffold for creating new molecular entities with therapeutic potential. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential safely and effectively.
References
-
Pharmaffiliates. (n.d.). 3-Bromo-2-naphthol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-bromo-2-naphthol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of 1-Bromo-2-Naphthol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3-Phenoxybenzaldehyde. Retrieved from [Link]
-
University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. Retrieved from [Link]
-
RSC Publishing. (n.d.). Investigation of the reaction of 2-bromo-1-naphthol with arylacetonitriles and LiTMP. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-naphthol. Retrieved from [Link]
-
YouTube. (2024-06-05). Preparation of 6-Bromo-2-naphthol from 2-Naphthol. [Link]
-
ResearchGate. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Retrieved from [Link]
-
YouTube. (2020-03-26). Example IR and NMR analysis of 2-naphthol. [Link]
-
PMC - NIH. (2024-10-15). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. [Link]
-
ResearchGate. (n.d.). Theoretical calculations of infrared, NMR and electronic spectra of 2-nitroso-1, naphthol. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]
-
YouTube. (2015-08-12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]
-
The Good Scents Company. (n.d.). decahydrocyclododecaoxazole. Retrieved from [Link]
Sources
- 1. 3-Bromo-2-naphthol - Safety Data Sheet [chemicalbook.com]
- 2. 3-Brom-2-naphthol 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-Bromo-2-naphthol 97% | CAS: 30478-88-7 | AChemBlock [achemblock.com]
- 5. scbt.com [scbt.com]
- 6. 3-Bromo-2-naphthol | 30478-88-7 [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
